molecular formula C10H11BrO3 B11756539 1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one

1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one

Cat. No.: B11756539
M. Wt: 259.10 g/mol
InChI Key: HQMDJNFLXGNPFN-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one is an organic compound characterized by the presence of a bromine atom and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one typically involves the bromination of 2-methoxyphenol followed by further chemical modifications. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of bromine and methoxy groups makes it a versatile intermediate in organic synthesis.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and reactivity make it valuable for research and industrial applications. Further studies are needed to fully explore its potential and uncover new uses.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-2-methoxyethanone

InChI

InChI=1S/C10H11BrO3/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5H,6H2,1-2H3

InChI Key

HQMDJNFLXGNPFN-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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